molecular formula C15H12N2S B2583753 N-(1-anthryl)thiourea CAS No. 860609-77-4

N-(1-anthryl)thiourea

Cat. No.: B2583753
CAS No.: 860609-77-4
M. Wt: 252.34
InChI Key: CUUKGXSPDGJRTM-UHFFFAOYSA-N
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Description

N-(1-anthryl)thiourea is an organosulfur compound with the molecular formula C15H12N2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by an anthracene group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-anthryl)thiourea can be synthesized through the reaction of anthracene-1-amine with thiocarbamoyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The general reaction scheme is as follows:

C14H9NH2+CSCl2C15H12N2S+HCl\text{C}_{14}\text{H}_{9}\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{C}_{15}\text{H}_{12}\text{N}_2\text{S} + \text{HCl} C14​H9​NH2​+CSCl2​→C15​H12​N2​S+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency. This includes the use of larger reaction vessels, continuous flow systems, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-anthryl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can yield corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-(1-anthryl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological macromolecules.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(1-anthryl)thiourea involves its ability to interact with various molecular targets through its thiourea group. This interaction can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s effects are mediated through its binding to specific sites on proteins or other macromolecules, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, with a simpler structure and different reactivity.

    N-phenylthiourea: Similar structure but with a phenyl group instead of an anthracene group.

    N-benzylthiourea: Contains a benzyl group, offering different steric and electronic properties.

Uniqueness

N-(1-anthryl)thiourea is unique due to the presence of the anthracene group, which imparts distinct electronic and steric characteristics. This makes it particularly useful in applications requiring specific interactions with aromatic systems or in the development of materials with unique electronic properties.

Properties

IUPAC Name

anthracen-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-15(18)17-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUKGXSPDGJRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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